3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

Catalog No.
S13871588
CAS No.
M.F
C11H12N2O6S
M. Wt
300.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

Product Name

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

IUPAC Name

3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propan-1-ol

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

InChI

InChI=1S/C11H12N2O6S/c14-7-4-8-18-10-11(13(15)19-12-10)20(16,17)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2

InChI Key

QIWYEOCQAIGINY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCO)[O-]

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is a chemical compound characterized by its unique furoxan moiety, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of a phenylsulfonyl group enhances its chemical reactivity and biological activity. This compound features a hydroxyl group attached to a propanol chain, which contributes to its potential as a pharmaceutical agent.

The chemical reactivity of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is influenced by the furoxan structure, which can participate in various reactions, including:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, making the compound suitable for further functionalization.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, which may lead to different derivatives with varied biological activities.
  • Radical Reactions: The furoxan structure can generate radicals under certain conditions, potentially leading to polymerization or cross-linking reactions.

Research indicates that compounds containing furoxan and sulfonyl groups exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various pathogens.
  • Antitumor Activity: Furoxan derivatives have been studied for their ability to induce apoptosis in cancer cells.
  • Nitric Oxide Donors: Furoxans are known as nitric oxide donors, which can play a role in vasodilation and other physiological processes.

The synthesis of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol can be achieved through several methods:

  • Furoxan Formation: The initial step involves the synthesis of the furoxan moiety through the reaction of hydrazine with an appropriate carbonyl compound.
  • Sulfonylation: The introduction of the phenylsulfonyl group can be accomplished using sulfonyl chlorides in the presence of a base.
  • Alkylation: The propanol chain can be added through alkylation reactions, typically using alkyl halides under basic conditions.
  • Final Hydroxylation: The final step involves the introduction of the hydroxyl group, which may require reduction or hydrolysis of an intermediate.

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol has potential applications in various fields:

  • Pharmaceutical Development: Its properties as a nitric oxide donor and antimicrobial agent make it a candidate for drug development.
  • Material Science: The compound may be used in the synthesis of polymers or materials with specific electrical or mechanical properties.
  • Agricultural Chemicals: Its biological activity could be harnessed for developing new pesticides or herbicides.

Interaction studies involving 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol focus on its ability to interact with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects. Notable interactions include:

  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Binding: Research on binding affinities to various receptors provides insights into its pharmacological profile.

Several compounds share structural similarities with 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol. These include:

  • Furoxan Derivatives:
    • 3-(Phenylfuroxan): Lacks the sulfonyl group but retains similar reactivity.
    • 4-(Phenylsulfonyl)furoxan: Contains a sulfonamide group instead of an alcohol.
  • Sulfonamide Compounds:
    • Sulfanilamide: An antibiotic that contains a sulfonamide group but lacks the furoxan structure.
    • Phenethylsulfonamide: Similar in sulfonamide functionality but differs in the aromatic structure.

Comparison Table

Compound NameKey FeaturesUnique Aspects
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-olFuroxan ring, phenylsulfonyl group, hydroxylNitric oxide donor potential
3-(Phenylfuroxan)Furoxan structureLacks sulfonamide functionality
4-(Phenylsulfonyl)furoxanSulfonamide instead of alcoholDifferent biological activity profile
SulfanilamideAntibiotic propertiesNo furoxan structure
PhenethylsulfonamideSulfonamide functionalityLacks furoxan ring

This comparison highlights the unique combination of functional groups present in 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol that may contribute to its distinctive biological activities and potential applications in pharmaceuticals and other fields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

300.04160728 g/mol

Monoisotopic Mass

300.04160728 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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